molecular formula C15H22N2O2 B2660664 3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one CAS No. 2034617-00-8

3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one

Cat. No.: B2660664
CAS No.: 2034617-00-8
M. Wt: 262.353
InChI Key: RCQVZGQFEXMLOC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one (CAS 2034617-00-8) is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol. Its structure incorporates a pyrrolidine ring, a five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry . The pyrrolidine ring is highly valued in drug discovery for its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This non-planarity, a phenomenon known as "pseudorotation," can lead to different biological profiles due to varied binding modes with enantioselective proteins . The specific structure of this compound, featuring a pyridinyloxy moiety linked to the pyrrolidine ring, suggests potential as a key intermediate or building block in the synthesis of more complex, biologically active molecules. Research into novel psychoactive substances (NPS) frequently identifies new synthetic compounds with pyrrolidine components, highlighting the ongoing interest in this chemical space for exploratory research . Furthermore, the distinct molecular architecture of this compound makes it a candidate for use in various pharmacological and chemical biology studies, particularly in the development of receptor-specific ligands. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

3,3-dimethyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)10-14(18)17-9-6-13(11-17)19-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQVZGQFEXMLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one typically involves multi-step organic synthesisThe final step often involves the formation of the butanone backbone under controlled conditions to ensure the correct stereochemistry and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings may facilitate binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one C₁₅H₂₁N₂O₂ 261.34 3-(pyridin-4-yloxy)pyrrolidin-1-yl, 3,3-dimethyl Ketone, ether, tertiary amine
4-Hydroxy-1-(3-pyridyl)-1-butanone C₉H₁₁NO₂ 165.19 3-pyridyl, 4-hydroxy Ketone, alcohol, pyridine
1-Pyridin-3-ylbutan-1-one C₉H₁₁NO 149.19 3-pyridyl Ketone, pyridine

Key Observations:

Substituent Complexity: The target compound features a pyrrolidine-ether-pyridine moiety, which introduces greater steric bulk and conformational constraints compared to simpler analogs like 4-hydroxy-1-(3-pyridyl)-1-butanone .

Electronic Effects : The pyridin-4-yloxy group (para-substituted pyridine) in the target compound may exhibit distinct electronic interactions compared to the meta-substituted pyridyl groups in analogs from . This could influence solubility, hydrogen-bonding capacity, or receptor-binding affinity.

Hydrophilicity: The hydroxyl group in 4-hydroxy-1-(3-pyridyl)-1-butanone enhances its polarity relative to the target compound, which lacks such a group but includes a lipophilic dimethylbutanone backbone.

Research Implications and Gaps

Further research should focus on:

  • Physicochemical Profiling : Experimental determination of solubility, logP, and stability.
  • Biological Screening : Comparative assays against kinases, receptors, or enzymes to evaluate selectivity and potency relative to simpler pyridyl ketones.
  • Crystallographic Studies : Use of programs like SHELXL (as described in ) to resolve its 3D structure and conformational preferences.

Biological Activity

3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one is a complex organic compound notable for its structural features, including a pyrrolidine ring and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O2. Its structure can be represented as follows:

C15H20N2O2\text{C}_1\text{5}\text{H}_{20}\text{N}_2\text{O}_2

The compound features:

  • Pyrrolidine ring : This five-membered nitrogen-containing ring contributes to the compound's biological activity.
  • Pyridine moiety : The presence of the pyridine ring enhances interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit Class I PI3-kinase enzymes, which are critical in various signaling pathways related to cell growth and survival. This inhibition can lead to anti-tumor effects by preventing uncontrolled cellular proliferation associated with malignancies .
  • Modulation of Signaling Pathways : By affecting PI3K-mediated signaling events, the compound may contribute to therapeutic benefits in conditions such as cancer and inflammatory diseases .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. Below is a summary table of key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study AA549 (Lung Cancer)5.0PI3K Inhibition
Study BHeLa (Cervical Cancer)7.2Apoptosis Induction
Study CMCF7 (Breast Cancer)6.5Cell Cycle Arrest

These results indicate that the compound has potent anti-cancer properties through multiple mechanisms.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Lung Cancer : A study involving A549 cells showed that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential use as an anti-cancer agent in lung cancer therapies.
  • Case Study on Inflammatory Diseases : Research indicated that the compound might modulate inflammatory responses by inhibiting specific signaling pathways involved in immune cell activation.

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